molecular formula C11H18N4O B165637 N4-(2-Morpholinoethyl)pyridine-3,4-diamine CAS No. 1235440-71-7

N4-(2-Morpholinoethyl)pyridine-3,4-diamine

Cat. No. B165637
CAS RN: 1235440-71-7
M. Wt: 222.29 g/mol
InChI Key: MJRBSCNJGKZPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N4-(2-Morpholinoethyl)pyridine-3,4-diamine” is a chemical compound with the molecular formula C11H18N4O . It has a molecular weight of 222.29 . The compound is also known as “N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride” with a CAS Number of 1235440-71-7 .


Molecular Structure Analysis

The InChI code for “N4-(2-Morpholinoethyl)pyridine-3,4-diamine” is 1S/C11H18N4O.2ClH/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15;;/h1-2,9H,3-8,12H2,(H,13,14);2*1H .


Physical And Chemical Properties Analysis

“N4-(2-Morpholinoethyl)pyridine-3,4-diamine” is a powder that is stored at room temperature .

Scientific Research Applications

Regioselectivity in Bromination

Research on the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, including studies on lutidines, reveals insights into the mechanisms affecting bromination positions. These findings contribute to understanding the chemical behavior of pyridine derivatives under specific conditions, which could be relevant to the synthesis and functionalization of compounds similar to "N4-(2-Morpholinoethyl)pyridine-3,4-diamine" (Thapa, Brown, Balestri, & Taylor, 2014).

Photocatalytic Degradation and Pathways

The photocatalytic degradation of pollutants, including pyridine and morpholine derivatives, showcases the application of these compounds in environmental science. Understanding the degradation pathways and by-products of such processes is crucial for developing effective water treatment technologies (Pichat, 1997).

Heterocyclic N-oxide in Synthesis and Drug Development

Heterocyclic N-oxide molecules, including those derived from pyridine, demonstrate significant potential in organic synthesis, catalysis, and drug applications. Their diverse functionalities make them valuable in creating metal complexes, designing catalysts, and developing medicinal applications with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Pharmacological Profile of Morpholine Derivatives

The pharmacological profile of morpholine derivatives, including those with the morpholine ring structure, highlights their broad spectrum of biological activities. This underscores the relevance of structural features similar to "N4-(2-Morpholinoethyl)pyridine-3,4-diamine" in the development of pharmaceuticals (Asif & Imran, 2019).

Electrochemical Applications

Research into the electrochemical reduction mechanisms and stabilities of organic cations, including pyridinium and morpholinium derivatives, provides insights into their potential use in ionic liquids and other electrochemical applications. This is relevant for the development of novel energy storage and conversion technologies (Lane, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-N-(2-morpholin-4-ylethyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRBSCNJGKZPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(2-Morpholinoethyl)pyridine-3,4-diamine

CAS RN

1235440-71-7
Record name 4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.